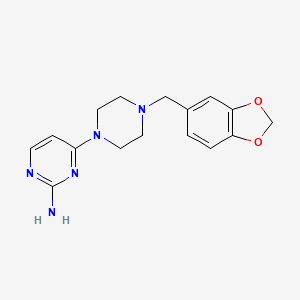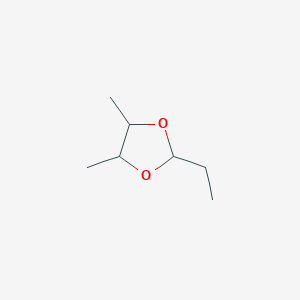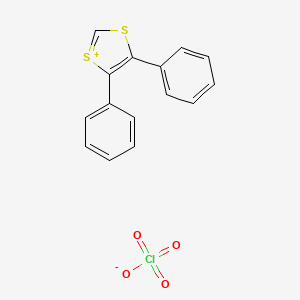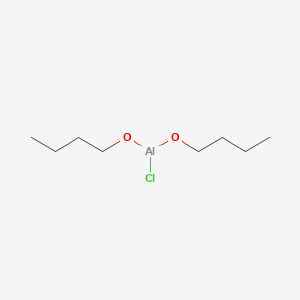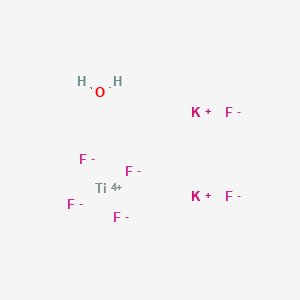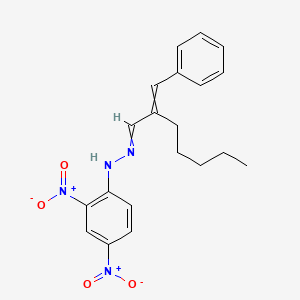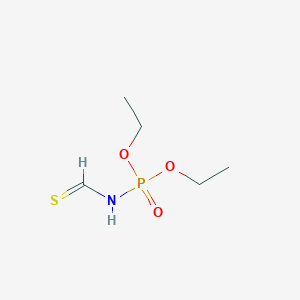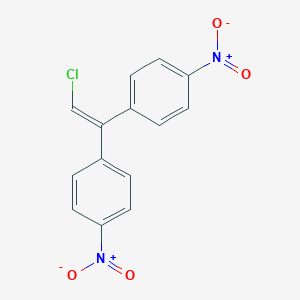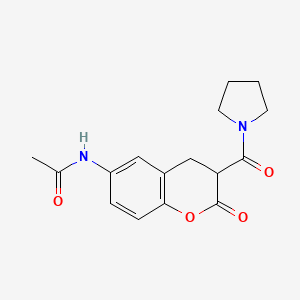
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin is a synthetic organic compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol This compound is a derivative of hydrocoumarin, featuring an acetamido group at the 6-position and a pyrrolidinylcarbonyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with hydrocoumarin as the core structure.
Acetamidation: The 6-position of hydrocoumarin is acetamidated using acetic anhydride and a suitable catalyst under controlled temperature conditions.
Pyrrolidinylcarbonylation: The 3-position is then modified by introducing a pyrrolidinylcarbonyl group through a reaction with pyrrolidine and a carbonylating agent such as phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetamido-3-(1-pyrrolidinylcarbonyl)coumarin: Similar structure but lacks the hydrocoumarin core.
6-Acetamido-3-(1-pyrrolidinylcarbonyl)chromen-2-one: Another derivative with a chromen-2-one core.
Uniqueness
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin is unique due to its specific substitution pattern and the presence of both acetamido and pyrrolidinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20862-53-7 |
|---|---|
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
N-[2-oxo-3-(pyrrolidine-1-carbonyl)-3,4-dihydrochromen-6-yl]acetamide |
InChI |
InChI=1S/C16H18N2O4/c1-10(19)17-12-4-5-14-11(8-12)9-13(16(21)22-14)15(20)18-6-2-3-7-18/h4-5,8,13H,2-3,6-7,9H2,1H3,(H,17,19) |
Clé InChI |
TULNRFGKUDQRHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)OC(=O)C(C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)



